molecular formula C10H12N2O6 B1645171 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate CAS No. 1177284-09-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate

Cat. No.: B1645171
CAS No.: 1177284-09-1
M. Wt: 256.21 g/mol
InChI Key: VCOJXWLIWJHUON-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine Oxalate

Scientific Research Applications

  • Chemical Synthesis and Antihypoxic Activity :

    • A study described the synthesis of new aminothiadiazolylbenzodioxane derivatives through intramolecular cyclization, exploring their antihypoxic activities (Vartanyan et al., 2017).
  • Anticancer Properties :

    • Research on 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, synthesized from a compound involving a benzodioxin structure, showed promising results in screening for anticancer activity against various cancer cell lines (Bekircan et al., 2008).
  • Insecticidal Activity :

    • A study synthesized benzoheterocyclic analogues of benzohydrazide, incorporating benzodioxane, and tested them for insecticidal activity against the common cutworm, finding some compounds with superior activities compared to commercial insecticides (Sawada et al., 2003).
  • Antibacterial and Lipoxygenase Inhibition :

    • Research aimed at synthesizing new sulfonamides bearing the 1,4-benzodioxin ring demonstrated notable antibacterial potential and lipoxygenase inhibitory activity, indicating possible therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
  • Electrochemical Studies for Hydrazine Detection :

    • A study explored the electrochemical oxidation of a benzofuran derivative in modified electrode-based carbon nanotubes and ionic liquids, demonstrating potential applications in sensing and measuring hydrazine concentrations, relevant for environmental monitoring (Mazloum‐Ardakani & Khoshroo, 2013).

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The interaction between this compound and carbonic anhydrase involves the coordination of the hydrazine moiety with the zinc ion in the enzyme’s active site, leading to reduced enzyme activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the growth of bacterial biofilms by interfering with the signaling pathways that regulate biofilm formation . Additionally, it has shown mild cytotoxicity in hemolytic studies, indicating its potential use as an antibacterial agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its inhibition of carbonic anhydrase is due to the binding of the hydrazine moiety to the zinc ion in the enzyme’s active site . This binding disrupts the enzyme’s normal function, resulting in decreased production of bicarbonate ions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential therapeutic benefits and others highlighting possible adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential, such as antibacterial activity and enzyme inhibition . At higher doses, toxic or adverse effects have been observed, including cytotoxicity and potential damage to tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of carbonic anhydrase affects the production of bicarbonate ions, which are crucial for maintaining pH balance in tissues . Additionally, the compound may influence other metabolic pathways by interacting with different enzymes and proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are crucial for the compound’s therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.C2H2O4/c9-10-6-1-2-7-8(5-6)12-4-3-11-7;3-1(4)2(5)6/h1-2,5,10H,3-4,9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJXWLIWJHUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate

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